molecular formula C8H13NO3 B1530753 1,9-Dioxa-3-azaspiro[5.5]undecan-2-one CAS No. 1781131-51-8

1,9-Dioxa-3-azaspiro[5.5]undecan-2-one

Cat. No. B1530753
M. Wt: 171.19 g/mol
InChI Key: MHOLNCFCSNCLIP-UHFFFAOYSA-N
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Description

“1,9-Dioxa-3-azaspiro[5.5]undecan-2-one” is a chemical compound with the molecular formula C8H13NO3 and a molecular weight of 171.19 . It is used for research purposes .


Synthesis Analysis

A review discusses the synthesis of 1,9-diazaspiro[5.5]undecanes, including those ring-fused with arenes and heteroarenes and/or containing a carbonyl group at position 2 . The synthesis of the 1,9-diazaspiro[5.5]undecane cores is highlighted, with each type of arene fusion having its own preferable synthesis strategy . Substitution options at position 9 and/or 1 are specific for each compound and mostly concern the last step of the synthesis .


Molecular Structure Analysis

The molecular structure of “1,9-Dioxa-3-azaspiro[5.5]undecan-2-one” consists of a spiro-fused system with two oxygen atoms and one nitrogen atom incorporated into the ring structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1,9-Dioxa-3-azaspiro[5.5]undecan-2-one” include a molecular weight of 171.19 and a molecular formula of C8H13NO3 . Other specific physical and chemical properties such as boiling point and storage conditions are not provided in the search results .

Scientific Research Applications

Synthesis and Chemical Properties

  • A novel Prins cascade process has been developed for the synthesis of 1,9-dioxa-4-azaspiro[5.5]undecane derivatives, marking the first report of synthesizing spiromorpholinotetrahydropyran derivatives through Prins bicyclization (B. Reddy et al., 2014). This showcases the chemical versatility and potential of such compounds in synthetic organic chemistry.

Biological and Pharmacological Research

  • Marine-derived psammaplysins, possessing the rare and unique 1,6-dioxa-2-azaspiro[4.6]undecane backbone, have been isolated from sponges and exhibit significant biological properties, including antimalarial, antifouling, and immunosuppressive effects (D. Youssef & L. A. Shaala, 2022). This indicates the compound's potential in the development of novel drug candidates.

Antihypertensive and Antibacterial Agents

  • Research on 9-substituted 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones has led to the identification of potent antihypertensive agents, demonstrating the therapeutic potential of derivatives in cardiovascular disease treatment (R. Clark et al., 1983). Moreover, exploration of spirocyclic derivatives of ciprofloxacin has yielded new antibacterial agents, highlighting their application in addressing antibiotic resistance (A. Lukin et al., 2022).

Contribution to Polymer Science

  • Studies on polymer stabilizers have introduced a new antioxidant, demonstrating a synergistic stabilizing effect in combination with other antioxidants, emphasizing the role of 1,9-dioxa-3-azaspiro[5.5]undecan-2-one derivatives in enhancing polymer stability and longevity (Shin-ichi Yachigo et al., 1992).

Safety And Hazards

The safety and hazards associated with “1,9-Dioxa-3-azaspiro[5.5]undecan-2-one” are not specified in the search results .

properties

IUPAC Name

1,9-dioxa-3-azaspiro[5.5]undecan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3/c10-7-9-4-1-8(12-7)2-5-11-6-3-8/h1-6H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHOLNCFCSNCLIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)OC12CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,9-Dioxa-3-azaspiro[5.5]undecan-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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